molecular formula C12H12N2O4 B14623423 4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 56957-30-3

4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B14623423
CAS No.: 56957-30-3
M. Wt: 248.23 g/mol
InChI Key: QVKAVUNICXBXTI-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrazoline ring fused with a benzoic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of chloroform and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with molecular targets such as cholinesterase enzymes. Molecular modeling studies have shown that this compound can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential as a neuroprotective agent . The inhibition of these enzymes can help in managing neurological disorders by preventing the breakdown of acetylcholine, a neurotransmitter essential for normal brain function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

CAS No.

56957-30-3

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

4-(3-ethoxy-5-oxo-4H-pyrazol-1-yl)benzoic acid

InChI

InChI=1S/C12H12N2O4/c1-2-18-10-7-11(15)14(13-10)9-5-3-8(4-6-9)12(16)17/h3-6H,2,7H2,1H3,(H,16,17)

InChI Key

QVKAVUNICXBXTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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